molecular formula C15H15NO4S B2709383 N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1351621-65-2

N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No. B2709383
CAS RN: 1351621-65-2
M. Wt: 305.35
InChI Key: TURUJKWHQYHKKA-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide, also known as THPPD, is a chemical compound with potential applications in scientific research. It is a benzodioxole derivative with a thiophene group and has been studied for its potential as an inhibitor of certain enzymes involved in cancer and other diseases.

Scientific Research Applications

Anticancer Activity

N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives, including those with thiophene and benzo[d][1,3]dioxole moieties, demonstrate promising anticancer properties. These compounds exhibit inhibitory activity against histone deacetylases, a class of enzymes involved in the regulation of gene expression. Specifically, the thiophene substituted derivative and benzo[d][1,3]dioxole derivative showed potent antiproliferative activity against human colon carcinoma (HCT116) and non-small cell lung cancer (A549) cell lines, inducing cell-cycle arrest at the G2 phase. This highlights the potential of such compounds in cancer therapy through the modulation of gene expression and cell cycle control (Jiao et al., 2009).

Antimicrobial and Antioxidant Properties

A study on derivatives of 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d][1,3,2]dioxaphosphol-5-yl)-1H-tetrazol-1-yl)thiophene-2-carboxamides revealed their significant antimicrobial activity and provided insights into their structure-activity relationship through molecular docking studies. These findings suggest the utility of such compounds in developing new antimicrobial agents, potentially addressing the challenge of antibiotic resistance (Talupur et al., 2021).

properties

IUPAC Name

N-(2-hydroxy-2-thiophen-2-ylpropyl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S/c1-15(18,13-3-2-6-21-13)8-16-14(17)10-4-5-11-12(7-10)20-9-19-11/h2-7,18H,8-9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TURUJKWHQYHKKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC2=C(C=C1)OCO2)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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